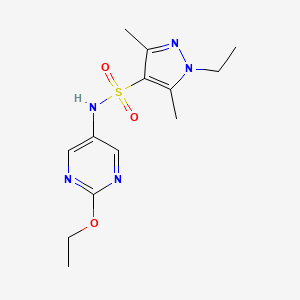![molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4](/img/structure/B6429230.png)
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide (N-OPPC) is a newly synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been well-studied.
Wissenschaftliche Forschungsanwendungen
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the study of the mechanism of action of drugs and their effects on cell signaling pathways. It has also been used in the study of enzyme inhibition and the regulation of gene expression. Furthermore, this compound has been studied for its potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been proposed that this compound may also act by blocking the activity of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a positive effect on the regulation of gene expression and the modulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it is stable and can be stored for long periods of time. However, this compound also has some limitations. For instance, it has a relatively short half-life and is rapidly metabolized by the body.
Zukünftige Richtungen
The potential future directions for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide research include further exploration of its mechanism of action, its potential applications in cancer research, and its potential use in the development of novel drugs. In addition, further research could be conducted to explore the potential therapeutic benefits of this compound in various diseases and conditions. Finally, further research could be conducted to explore the potential of this compound as an adjuvant therapy for other drugs.
Synthesemethoden
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-yl methanol, which yields an intermediate product. This intermediate product is then reacted with oxalyl chloride in the presence of a base to yield this compound as the final product.
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVVMFXXZOGWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
![1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6429194.png)

![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B6429236.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6429241.png)
![11-cyclopropanecarbonyl-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429245.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)